N,N'-bis(4-benzoylphenyl)hexanediamide

Description

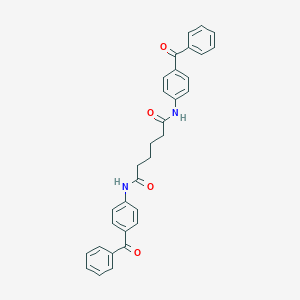

N,N'-bis(4-benzoylphenyl)hexanediamide is a symmetric bis-amide compound featuring a hexanediamide core flanked by two 4-benzoylphenyl groups. Its molecular formula is C₃₂H₂₈N₂O₄, with a molecular weight of 520.58 g/mol. The 4-benzoylphenyl substituents introduce strong aromatic and carbonyl functionalities, which influence its electronic properties and solubility.

Properties

Molecular Formula |

C32H28N2O4 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

N,N//'-bis(4-benzoylphenyl)hexanediamide |

InChI |

InChI=1S/C32H28N2O4/c35-29(33-27-19-15-25(16-20-27)31(37)23-9-3-1-4-10-23)13-7-8-14-30(36)34-28-21-17-26(18-22-28)32(38)24-11-5-2-6-12-24/h1-6,9-12,15-22H,7-8,13-14H2,(H,33,35)(H,34,36) |

InChI Key |

RHWLZEUGJMEPTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., benzoyl, iodophenyl) increase molecular weight and logP, reducing water solubility. In contrast, alkyl groups (e.g., ethylphenyl) enhance flexibility without significantly altering logP .

- Chain Length : Hexanediamide (m=4) derivatives exhibit intermediate rigidity compared to shorter (m=2, butanediamide) or longer (m=6, octanediamide) chains. For example, octanediamides show parabolic bioactivity trends, with optimal activity at m=6 .

Antimycobacterial and Antialgal Activity

- This compound: No reported antimycobacterial activity (likely due to low solubility and poor membrane penetration) .

- N,N'-bis(4-methoxyphenyl)octanediamide (40) : Exhibits 57.9% inhibition of Chlorella vulgaris chlorophyll production at 75 µM, attributed to balanced lipophilicity (logP ~3.8) and chain length (m=6) .

- N,N'-bis(3,4-dichlorophenyl)butanediamide : Potent inhibitor of photosynthetic electron transport in spinach chloroplasts (IC₅₀ = 12 µM), highlighting the importance of shorter chains (m=2) and halogenated substituents .

Antimicrobial and Metabolic Activity

- N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives : Demonstrate significant lipid-lowering effects (e.g., 30% reduction in serum cholesterol in hyperlipidemic rats), suggesting benzoylphenyl groups synergize with heterocyclic cores for metabolic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.